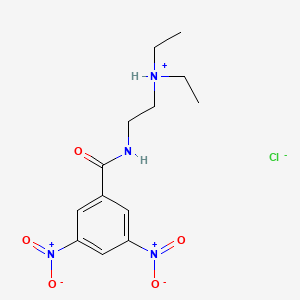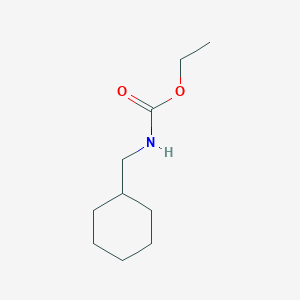
(2,4-Dinitrophenyl)(triphenyl)phosphanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dinitrophenyl)(triphenyl)phosphanium chloride is a chemical compound that combines the properties of both 2,4-dinitrophenyl and triphenylphosphanium chloride
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dinitrophenyl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with 2,4-dinitrochlorobenzene. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:
Ph3P+ClC6H3(NO2)2→(2,4-Dinitrophenyl)(triphenyl)phosphanium chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
(2,4-Dinitrophenyl)(triphenyl)phosphanium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of (2,4-diaminophenyl)(triphenyl)phosphanium chloride.
Wissenschaftliche Forschungsanwendungen
(2,4-Dinitrophenyl)(triphenyl)phosphanium chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, particularly in the formation of phosphorus ylides.
Catalysis: The compound can act as a catalyst in certain chemical reactions, enhancing the reaction rate and selectivity.
Materials Science: It is used in the development of new materials with unique properties, such as conductive polymers and advanced composites.
Biological Studies: The compound is used in biochemical studies to investigate the effects of nitro and phosphonium groups on biological systems.
Wirkmechanismus
The mechanism of action of (2,4-Dinitrophenyl)(triphenyl)phosphanium chloride involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the phosphonium group can interact with nucleophiles. These interactions can lead to the formation of reactive intermediates that facilitate various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenol: Known for its use in biochemical studies and as a metabolic stimulant.
Triphenylphosphine: Widely used in organic synthesis, particularly in the Wittig reaction.
2,4-Dinitrophenylhydrazine: Used in the identification of carbonyl compounds.
Uniqueness
(2,4-Dinitrophenyl)(triphenyl)phosphanium chloride is unique due to the combination of nitro and phosphonium groups in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in both organic and inorganic chemistry.
Eigenschaften
CAS-Nummer |
58046-07-4 |
|---|---|
Molekularformel |
C24H18ClN2O4P |
Molekulargewicht |
464.8 g/mol |
IUPAC-Name |
(2,4-dinitrophenyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C24H18N2O4P.ClH/c27-25(28)19-16-17-24(23(18-19)26(29)30)31(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-18H;1H/q+1;/p-1 |
InChI-Schlüssel |
LQVCMZWMHXIDNA-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl-](/img/structure/B14622669.png)
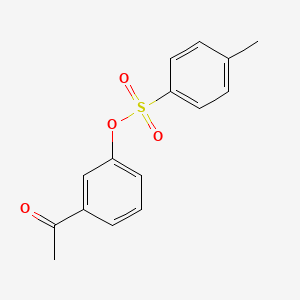
![3-Pyridinesulfonamide, 2-[(3-nitrophenyl)amino]-](/img/structure/B14622678.png)


![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-diphenyl-](/img/structure/B14622691.png)
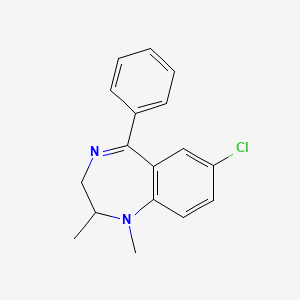
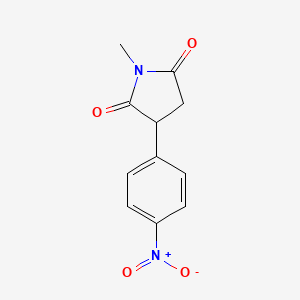

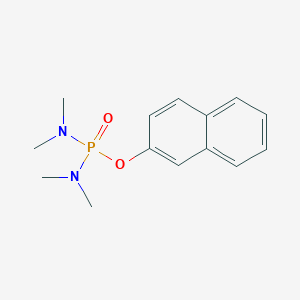
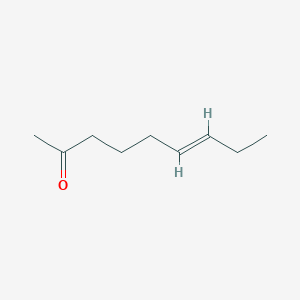
![Hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester](/img/structure/B14622728.png)
